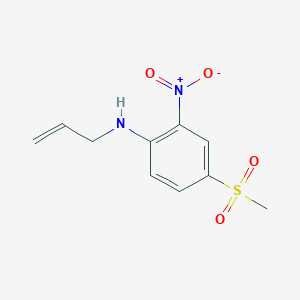
n-Allyl-4-(methylsulfonyl)-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Allyl-4-(methylsulfonyl)-2-nitroaniline is an organic compound that belongs to the class of nitroanilines This compound is characterized by the presence of an allyl group, a methylsulfonyl group, and a nitro group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of allyl bromide and potassium carbonate as reagents, with the reaction being carried out under ultrasonic conditions to improve the reaction rate and yield
Industrial Production Methods
Industrial production of n-Allyl-4-(methylsulfonyl)-2-nitroaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of microwave-assisted synthesis and other advanced techniques can further improve the scalability and cost-effectiveness of the industrial production.
Chemical Reactions Analysis
Types of Reactions
n-Allyl-4-(methylsulfonyl)-2-nitroaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as dimethyl sulfoxide (DMSO) to form sulfonyl oxoacetimides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon (Pd/C).
Substitution: The allyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: DMSO as both an oxidant and solvent, often with microwave assistance.
Reduction: Hydrogen gas and Pd/C as a catalyst.
Substitution: Allyl bromide and potassium carbonate under ultrasonic conditions.
Major Products Formed
Oxidation: Sulfonyl oxoacetimides.
Reduction: n-Allyl-4-(methylsulfonyl)-2-aminoaniline.
Substitution: Various allylated derivatives.
Scientific Research Applications
n-Allyl-4-(methylsulfonyl)-2-nitroaniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of n-Allyl-4-(methylsulfonyl)-2-nitroaniline involves its interaction with specific molecular targets and pathways. For example, the compound’s nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. Additionally, the methylsulfonyl group can participate in nucleophilic substitution reactions, leading to the modification of target proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- n-Allyl-4-(methylsulfonyl)-N-(3-phenylprop-2-yn-1-yl)benzamide .
- n-Allyl-4-[methyl(methylsulfonyl)amino]benzamide .
- n-Allyl-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide .
Uniqueness
n-Allyl-4-(methylsulfonyl)-2-nitroaniline is unique due to the presence of both the nitro and methylsulfonyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C10H12N2O4S |
|---|---|
Molecular Weight |
256.28 g/mol |
IUPAC Name |
4-methylsulfonyl-2-nitro-N-prop-2-enylaniline |
InChI |
InChI=1S/C10H12N2O4S/c1-3-6-11-9-5-4-8(17(2,15)16)7-10(9)12(13)14/h3-5,7,11H,1,6H2,2H3 |
InChI Key |
REJNRAMSFIXZDO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)NCC=C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















